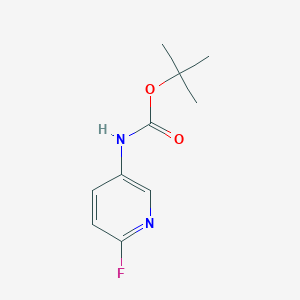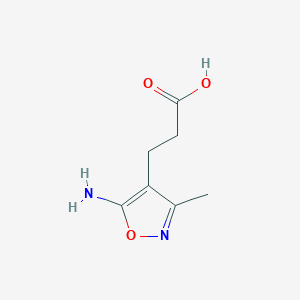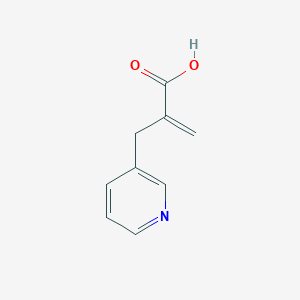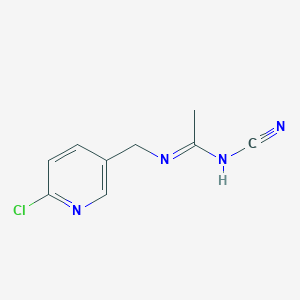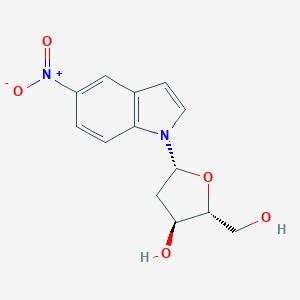
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole involves incorporating it into oligonucleotides using conventional automated protocols. Procedures for the synthesis of related nitroazole nucleosides have been developed, highlighting the methodological advancements in generating such modified nucleosides for research purposes (Bergstrom et al., 1997).
Molecular Structure Analysis
The molecular structure of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole plays a crucial role in its interaction with natural bases in DNA. This nucleoside analog displays unique base pairing preferences due to its nitro group, affecting the stability of duplex DNA and contributing to its utility as a universal base in oligonucleotide synthesis (Loakes & Brown, 1994).
Chemical Reactions and Properties
1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole exhibits distinctive chemical reactions due to its nitroindole moiety. Its incorporation into oligonucleotides and subsequent reactions have been explored to assess its base pairing properties and the impact of the nitro group on duplex stability (Bergstrom et al., 1997).
Physical Properties Analysis
The physical properties of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole, such as its thermal melting points, provide insight into its stability and behavior in duplex formation. These properties are crucial for its application in nucleic acid research, particularly in studies involving DNA duplex stability and the role of universal bases in oligonucleotides (Loakes & Brown, 1994).
Chemical Properties Analysis
The chemical properties of 1-(2-Deoxy-β-D-ribofuranosyl)-5-nitroindole, including its reactivity and interactions with natural bases, underpin its functionality as a universal base. Its ability to form stable duplexes without discriminating between the natural bases makes it a valuable tool for genetic engineering and research (Loakes & Brown, 1994).
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Modification and DNA Duplex Stability : Oligonucleotides containing 1-(2-deoxy-β-D-ribofuranosyl)-2-methyl-4-nitroindole and 1-(2-deoxy-β-D-ribofuranosyl)-2-phenyl-4-nitroindole have been synthesized for studying the stability of DNA duplexes with unnatural strands and evaluating discriminating potential toward nucleic bases (Timofeev et al., 2008).
Base Pairing Properties in Oligodeoxyribonucleotides : Studies on nucleoside analogs like 1-(2-deoxy-β-D-ribofuranosyl)-5-nitroindole incorporated into oligodeoxyribonucleotides showed unique base pairing preferences, contributing valuable insights into DNA interactions and stability (Bergstrom et al., 1997).
Stabilizing Effect on DNA Duplexes : The addition of 1-(2-deoxy-β-D-ribofuranosyl)-5-nitroindole to oligonucleotides increased the stability of DNA duplexes, especially when added to the 5' or 3' ends of target sequences (Kunitsyn et al., 1997).
Synthesis and Biological Evaluation : Research has been conducted on the synthesis and biological evaluation of derivatives of 1-(2-deoxy-β-D-ribofuranosyl)-5-nitroindole, exploring their potential applications in molecular biology and pharmacology (Colacino et al., 2003).
Role as a Universal Base Analogue : 1-(2-deoxy-β-D-ribofuranosyl)-5-nitroindole has been identified as a superior universal base analogue, providing higher duplex stability and non-discriminatory behavior towards the four natural bases in DNA (Loakes & Brown, 1994).
Eigenschaften
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRBLIUAVWXNM-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




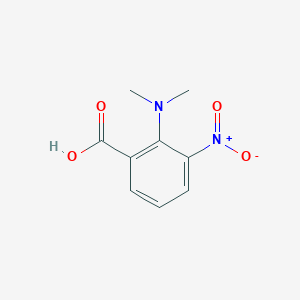
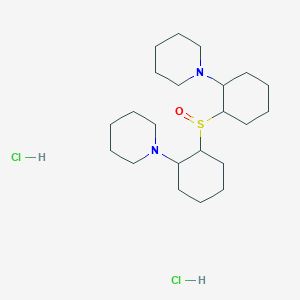


![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
